3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-11(9-13(19-20)12-5-2-3-7-16-12)10-17-15(21)18-14-6-4-8-22-14/h2-9H,10H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVYNQYTEREMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxymethylation
The 5-position is functionalized via Vilsmeier-Haack formylation, yielding 5-formyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazole . Subsequent reduction with NaBH4 produces 5-hydroxymethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazole .
Conversion to Aminomethyl Intermediate
The hydroxymethyl group is converted to an aminomethyl moiety via a two-step process:
- Chlorination : Treatment with SOCl2 or PCl5 yields 5-chloromethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazole .
- Amination : Reaction with aqueous ammonia or benzylamine in THF introduces the amine group, forming 5-aminomethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazole .
Urea Bond Formation
Isocyanate Route
Thiophen-2-yl isocyanate reacts with the aminomethyl pyrazole derivative in anhydrous DCM at 0–5°C:
$$
\text{5-aminomethyl-pyrazole} + \text{Thiophen-2-yl isocyanate} \xrightarrow{\text{Et}_3\text{N}} \text{Target Urea}
$$
Carbamate Intermediate Method
A safer alternative involves generating the urea via carbamate intermediates:
- Carbamate Formation : React thiophen-2-yl chloroformate with the aminomethyl pyrazole in THF.
- Ammonolysis : Treat the carbamate with NH3 gas to yield the urea.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Isocyanate Route | Thiophen-2-yl isocyanate | 60–75 | >95 | Moisture sensitivity |
| Carbamate Method | Thiophen-2-yl chloroformate | 70–85 | >98 | Requires NH3 gas |
The carbamate method offers higher yields and safety, making it preferable for scale-up.
Structural Characterization and Validation
- FTIR : Urea C=O stretch at ~1650 cm⁻¹; NH stretches at ~3350 cm⁻¹.
- NMR : Pyrazole CH2 protons resonate at δ 4.2–4.5 ppm; thiophen protons at δ 6.8–7.4 ppm.
- LC-MS : [M+H]+ at m/z 356.3 (calculated: 356.4).
Industrial-Scale Considerations
Chemical Reactions Analysis
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and thiophene rings, using reagents like halides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that the incorporation of pyridine and thiophene rings enhances the compound's ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that similar compounds could induce apoptosis in breast cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to reduce pro-inflammatory cytokines in animal models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Agrochemical Applications
Herbicidal Activity
In agrochemistry, the compound has been investigated for its herbicidal properties. Field trials indicated that formulations containing this compound effectively control weed growth while maintaining crop safety. The mode of action is thought to involve inhibition of specific enzymes critical for plant growth .
Pesticidal Efficacy
Additionally, the compound has shown promise as a pesticide. Laboratory studies demonstrate its effectiveness against common agricultural pests, with minimal toxicity to beneficial insects, highlighting its potential for sustainable agricultural practices .
Material Science Applications
Polymer Synthesis
The unique chemical structure allows for the use of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Pyridine Substituents
A closely related compound, BG15973 (CAS 2034551-70-5), differs by having a pyridin-3-yl group instead of pyridin-2-yl. This positional isomerism significantly impacts molecular interactions:
- Pyridin-2-yl : The nitrogen at position 1 of the pyridine may participate in hydrogen bonding with target proteins, enhancing binding affinity.
| Compound | Pyridine Position | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| Target Compound | 2-position | C16H17N5OS | 327.4 | Thiophene-urea linkage |
| BG15973 | 3-position | C16H17N5OS | 327.4 | Pyridin-3-yl substitution |
Urea Derivatives with Pyrazole Moieties
The TRKA kinase inhibitor 1-((3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)phenyl)urea (WO 2015175788 A1) shares a urea-pyrazole scaffold but incorporates a fluorophenyl and pyrimidinyl group instead of thiophene. Key differences include:
Thiophene-Containing Derivatives
3-(Thiophen-2-yl)-1H-pyrazol-5-amine (MK51) lacks the urea group but retains the thiophene-pyrazole framework. Key contrasts include:
Pharmacokinetic and Structural Complexity
The compound 1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-((1S,4S)-4-((3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl)urea (CAS 1443251-93-1) exemplifies higher structural complexity with a triazolopyridine and tetrahydronaphthalene moiety. Comparisons include:
Biological Activity
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea, identified by its CAS number 2319635-61-3, is a novel compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 321.4 g/mol. The compound features a unique scaffold combining a pyrazole ring with urea and thiophene moieties, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes and signaling pathways:
- p38 MAP Kinase Inhibition : Recent studies indicate that compounds similar to this structure exhibit significant inhibitory effects on p38 MAP kinase, an important target in inflammatory diseases. For instance, one study reported that related pyrazolyl ureas demonstrated IC50 values in the nanomolar range against p38 MAPK, showing potential for anti-inflammatory applications .
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial and antifungal properties. It showed moderate activity against several strains, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) around 250 µg/mL .
- Cytotoxic Effects : Preliminary investigations into the cytotoxicity of related compounds have shown promising results in inhibiting cancer cell lines such as U937, suggesting potential applications in oncology .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Potential
In a study assessing the anti-inflammatory properties of pyrazolyl ureas, one compound exhibited a significant reduction in TNF-alpha production in LPS-stimulated macrophages when administered at a dose of 10 mg/kg orally. This suggests that the compound could be beneficial in treating chronic inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of pyrazolyl ureas against various pathogens. The tested compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea? A: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, 1-methyl-3-(pyridin-2-yl)-1H-pyrazole intermediates are synthesized using transition-metal-catalyzed coupling reactions .
- Step 2: Alkylation or coupling of the pyrazole moiety with a thiophen-2-yl urea group. This may involve nucleophilic substitution or carbodiimide-mediated coupling under inert conditions .
- Purification: Column chromatography or recrystallization (e.g., ethanol-acetic acid mixtures) is used to isolate the final compound .
Advanced Synthesis Optimization
Q: How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis? A: Regioselectivity is controlled by:
- Steric and electronic directing groups: Substituents on the pyridine ring (e.g., pyridin-2-yl) influence reactivity at the pyrazole C5 position due to steric hindrance and electronic effects .
- Catalytic systems: Pd-catalyzed cross-coupling reactions with ligands like XPhos enhance selectivity for C–H activation at specific positions .
- Temperature modulation: Lower temperatures (0–5°C) reduce side reactions during alkylation steps .
Biological Activity Screening (Basic)
Q: What in vitro assays are recommended for initial evaluation of this compound’s bioactivity? A: Standard assays include:
- Kinase inhibition profiling: Use fluorescence-based ADP-Glo™ assays to screen against kinase panels (e.g., ERK1/2, JAK2) due to structural similarities to known kinase inhibitors .
- Cellular viability assays: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Solubility and permeability: PAMPA or Caco-2 assays to predict oral bioavailability .
Target Identification (Advanced)
Q: How can target engagement be validated for this urea derivative? A: Advanced methodologies include:
- Cellular thermal shift assays (CETSA): Monitor protein target stabilization upon compound binding in lysates .
- SPR (Surface Plasmon Resonance): Quantify binding affinity to purified kinases or receptors .
- CRISPR-Cas9 knockouts: Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
Analytical Characterization (Basic)
Q: Which analytical techniques are essential for confirming structural integrity? A: Key methods:
- NMR spectroscopy: 1H/13C NMR to confirm urea (–NH–CO–NH–) and pyrazole/thiophene connectivity .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS for purity (>95%) and molecular weight verification .
- Elemental analysis: Validate C, H, N, S content (±0.4% theoretical) .
Stability Studies (Advanced)
Q: How can degradation pathways under physiological conditions be investigated? A: Strategies include:
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- LC-HRMS: Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways .
- Kinetic modeling: Use Arrhenius plots to predict shelf-life at 25°C .
Mechanistic Interaction (Basic)
Q: What biochemical assays elucidate the compound’s mechanism of action? A: Preliminary studies include:
- Enzyme inhibition assays: Measure IC50 values against purified enzymes (e.g., soluble epoxide hydrolase) using fluorogenic substrates .
- Competitive binding assays: Use radioactive or fluorescent probes (e.g., ATP analogs) to assess competitive vs. allosteric inhibition .
Computational Modeling (Advanced)
Q: How can molecular docking and MD simulations guide SAR optimization? A: Computational approaches involve:
- Docking (AutoDock Vina): Predict binding poses in kinase ATP-binding pockets (e.g., ERK1/2) and calculate binding energies .
- Molecular dynamics (GROMACS): Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions .
- QSAR models: Train regression models on pyrazole-urea derivatives to predict activity cliffs .
Data Reproducibility (Basic)
Q: How can batch-to-batch variability in biological activity be minimized? A: Critical controls:
- Strict synthetic protocols: Document reaction parameters (e.g., stoichiometry, solvent purity) and characterize intermediates .
- Reference standards: Use commercially available kinase inhibitors (e.g., SCH772984 for ERK1/2) as positive controls in bioassays .
- Blinded experiments: Assign compound batches randomly to eliminate observer bias .
SAR Studies (Advanced)
Q: What structural modifications enhance selectivity for kinase targets? A: Key findings from analogous compounds:
- Pyridine vs. pyrazine substitution: Pyridin-2-yl groups improve ERK1/2 affinity due to π-π stacking with Phe residues .
- Urea linker flexibility: Rigidifying the linker (e.g., cyclopropyl incorporation) reduces off-target binding to COX-2 .
- Thiophene substitution: 2-Thienyl groups enhance metabolic stability compared to phenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
